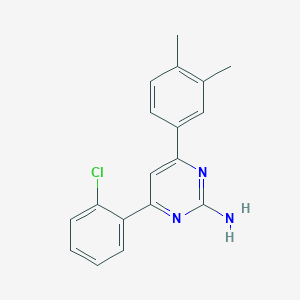

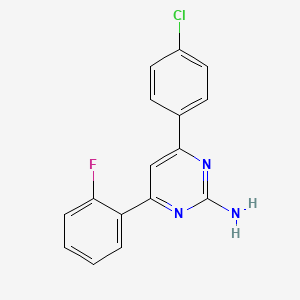

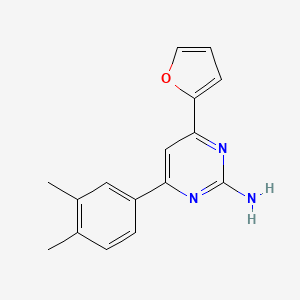

4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

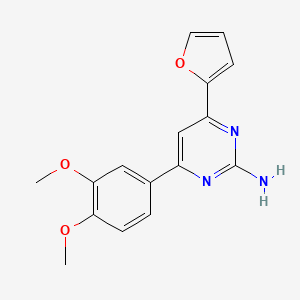

4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is an aromatic heterocyclic compound that is a derivative of pyrimidine. It is an important intermediate for the synthesis of pharmaceutical and agrochemical compounds, such as insecticides, fungicides and herbicides. It is also used in the synthesis of dyes, resins, and other industrial chemicals. The compound has been extensively studied for its various properties and applications, and has been found to have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines have been extensively researched for their application in optoelectronic materials. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds, including pyrimidine derivatives, are essential for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They also show potential as structures for nonlinear optical materials and colorimetric pH sensors, indicating a broad spectrum of applications from electronic devices to luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).

Synthesis and Catalysis

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) highlights the importance of hybrid catalysts in creating medically and pharmaceutically significant compounds. Pyranopyrimidine cores, due to their broad synthetic applications and bioavailability, have been the focus of research, with hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts playing a crucial role in their development. This research domain underscores the critical role of pyrimidine scaffolds in pharmaceutical industries for developing lead molecules (Parmar et al., 2023).

Environmental Applications

Amine-Functionalized Sorbents for PFAS Removal have been identified as promising for controlling perfluoroalkyl and polyfluoroalkyl substances in water supplies. The design of sorbents incorporating amine groups and their application in removing PFAS from municipal water and wastewater showcases the environmental utility of these compounds. This research direction emphasizes the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in removing persistent and mobile fluoro-organic chemicals from water, contributing to safer drinking water and environmental protection (Ateia et al., 2019).

Biotechnological Applications

Biogenic Amines Catabolism in Pseudomonas Species explores the potential of Pseudomonas species to degrade biogenic amines, highlighting the biotechnological applications of these bacteria in eliminating biogenic amines from various sources. This research area provides insights into the genetic and enzymatic pathways involved in biogenic amine degradation, presenting opportunities for designing genetically modified microbes for environmental and industrial applications (Luengo & Olivera, 2020).

Eigenschaften

IUPAC Name |

4-(3,4-dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3/c1-11-7-8-13(9-12(11)2)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBGEWHHAHSTFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)